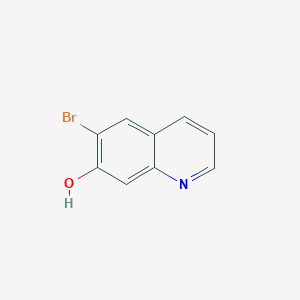

6-Bromoquinolin-7-ol

CAS No.:

Cat. No.: VC13792624

Molecular Formula: C9H6BrNO

Molecular Weight: 224.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrNO |

|---|---|

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | 6-bromoquinolin-7-ol |

| Standard InChI | InChI=1S/C9H6BrNO/c10-7-4-6-2-1-3-11-8(6)5-9(7)12/h1-5,12H |

| Standard InChI Key | NNPSBSCTEOYMFJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=CC(=C(C=C2N=C1)O)Br |

| Canonical SMILES | C1=CC2=CC(=C(C=C2N=C1)O)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

6-Bromoquinolin-7-ol belongs to the quinoline family, a class of heterocyclic aromatic compounds with a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.05 g/mol |

| IUPAC Name | 6-bromoquinolin-7-ol |

| SMILES | C1=CC2=CC(=C(C=C2N=C1)O)Br |

| InChIKey | NNPSBSCTEOYMFJ-UHFFFAOYSA-N |

The planar structure of the quinoline core facilitates π-π stacking interactions, while the bromine and hydroxyl groups introduce sites for electrophilic and nucleophilic reactions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm its structure:

-

NMR: Peaks corresponding to aromatic protons (δ 7.2–8.5 ppm) and the hydroxyl group (δ 5.2 ppm, broad) .

-

Mass Spectrometry: A molecular ion peak at m/z 223.96 ([M]) and fragment ions at m/z 144 (loss of Br) and m/z 116 (loss of Br and CO) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of 6-bromoquinolin-7-ol typically involves multi-step routes starting from substituted anilines. A representative pathway includes:

-

Cyclization: 4-Bromoaniline reacts with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic conditions to form a quinoline intermediate .

-

Bromination: Electrophilic bromination at the 6-position using or (N-bromosuccinimide).

-

Hydroxylation: Directed ortho-metalation (DoM) or hydroxyl group introduction via oxidation .

Table 1: Key reaction conditions and yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | , 110°C | 65–70 |

| Bromination | , , 40°C | 80–85 |

| Hydroxylation | , | 75–80 |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for bromination steps.

-

Purification: Column chromatography or recrystallization from ethanol-water mixtures achieves >98% purity .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at C6 undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example:

\text{6-Bromoquinolin-7-ol} + \text{NH}_3 \xrightarrow{\text{CuI, 100°C}} \text{6-Aminoquinolin-7-ol} \quad (\text{Yield: 70%})[3]Oxidation and Reduction

-

Oxidation: The hydroxyl group oxidizes to a ketone using , forming 6-bromoquinolin-7-one.

-

Reduction: Catalytic hydrogenation (, Pd/C) reduces the quinoline ring to a tetrahydroquinoline derivative.

Table 2: Reaction outcomes under varying conditions

| Reaction Type | Reagents | Product |

|---|---|---|

| SNAr | , CuI | 6-Aminoquinolin-7-ol |

| Oxidation | , | 6-Bromoquinolin-7-one |

| Reduction | , Pd/C | 6-Bromo-1,2,3,4-tetrahydroquinolin-7-ol |

Applications in Pharmaceutical Chemistry

Intermediate for Biologically Active Compounds

6-Bromoquinolin-7-ol is a precursor to kinase inhibitors such as GSK2126458, a potent PI3K/mTOR inhibitor under clinical investigation . Its bromine atom enables Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups critical for drug-target interactions .

Antimicrobial and Anticancer Activity

Derivatives bearing 6-bromo-7-hydroxy substituents exhibit:

-

Antibacterial Activity: MIC values of 2–4 µg/mL against Staphylococcus aureus .

-

Antiproliferative Effects: IC = 1.2 µM against MCF-7 breast cancer cells .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives.

-

Polymer-Bound Reagents: Immobilizing 6-bromoquinolin-7-ol on resins for combinatorial chemistry.

-

In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume